1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrrol-2-one core through cyclization reactions.
- Introduction of the dimethylamino propyl group via nucleophilic substitution.
- Addition of the hydroxy group through selective hydroxylation.
- Attachment of the methoxy and methylbenzoyl groups through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with slight variations in the substituents.
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group on the benzoyl ring.
Uniqueness
1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-16-7-9-18(10-8-16)22-21(23(28)19-11-12-20(31-5)17(2)15-19)24(29)25(30)27(22)14-6-13-26(3)4/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUQQUCZZOGVMU-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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